An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The addition of dimethoxy substituents can modulate the molecule's physicochemical properties, potentially influencing its biological efficacy and metabolic profile. This document details a reliable synthetic protocol, comprehensive characterization data, and standardized experimental methodologies.
Synthesis of 5,6-Dimethoxy-1,3-benzothiazol-2-amine
The synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine is most effectively achieved through the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5] A common and well-established method involves the reaction of the corresponding aniline (3,4-dimethoxyaniline) with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[1][6]
Synthetic Pathway
The reaction proceeds by treating 3,4-dimethoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. The aniline reacts with the thiocyanate to form an N-arylthiourea intermediate in situ. Subsequent exposure to bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.
Experimental Protocol: Synthesis
A procedure adapted from the synthesis of the analogous 6-methoxy-1,3-benzothiazol-2-amine is presented below.[7]
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).
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Bromination : Stir the mixture at room temperature (20-25°C) for 10 minutes. Prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml) and add it dropwise to the reaction mixture over a period of 20-30 minutes.
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Reaction : After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 21 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid.
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Extraction : Extract the product from the aqueous mixture using ethyl acetate (3 x 50 ml).
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Washing and Drying : Combine the organic layers, wash with water (2 x 50 ml), and dry over anhydrous sodium sulfate.
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Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification : Recrystallize the crude solid product from ethanol to obtain pure 5,6-dimethoxy-1,3-benzothiazol-2-amine.
Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques and physical property measurements. The following data are predicted based on the known data for the closely related 6-methoxy-1,3-benzothiazol-2-amine and general principles of spectroscopy.[7]
Physicochemical and Spectroscopic Data
| Property / Technique | Data |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Melting Point | Expected to be a crystalline solid. The precise melting point requires experimental determination. |
| ¹H NMR (CDCl₃, ppm) | Predicted signals: δ ~7.0-7.2 (s, 1H, Ar-H), δ ~6.8-7.0 (s, 1H, Ar-H), δ ~5.4 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, ppm) | Predicted signals: δ ~166 (C2), δ ~145-150 (C-O), δ ~140-145 (C-O), δ ~130-135 (C-S), δ ~125-130 (C-N), δ ~100-110 (Ar-C), δ ~95-105 (Ar-C), δ ~56 (-OCH₃), δ ~55 (-OCH₃). |
| FTIR (KBr, cm⁻¹) | Predicted absorptions: ~3400-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1450 (C-N stretch), ~1250 (Ar-O stretch), ~700 (C-S stretch).[7][8] |
| Mass Spec. (EI, m/z) | Predicted [M]⁺ at 210. Other fragments may include loss of methyl (-15), methoxy (-31), and retro-Diels-Alder fragmentation of the thiazole ring. |
Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
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Data Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy :
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Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
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Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretches.
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Mass Spectrometry (MS) :
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Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.
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Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns to confirm the molecular weight and structure.
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-
Melting Point (MP) Determination :
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Sample Preparation : Place a small amount of the dry, crystalline product into a capillary tube.
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Measurement : Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
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Biological Activity Profile
While specific biological studies on 5,6-dimethoxy-1,3-benzothiazol-2-amine are not extensively reported in the available literature, the 2-aminobenzothiazole scaffold is a well-known pharmacophore. Derivatives of this class have demonstrated a broad spectrum of pharmacological activities.[1][3]
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Anticancer Activity : Many 2-aminobenzothiazole derivatives have been reported as potent antitumor agents, acting through various mechanisms such as inhibition of protein tyrosine kinases or topoisomerase.[2]
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Antimicrobial and Antifungal Activity : The benzothiazole nucleus is present in compounds with significant activity against various bacterial and fungal strains.[1][2]
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Anti-inflammatory Activity : Certain derivatives have shown promising anti-inflammatory properties.[9]
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Neuroprotective Effects : The marketed drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders.
Further research is required to elucidate the specific biological targets and therapeutic potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The methoxy groups may influence receptor binding and pharmacokinetic properties, warranting dedicated investigation.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
